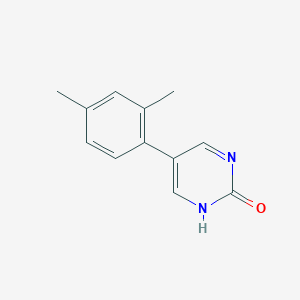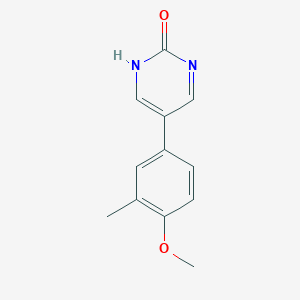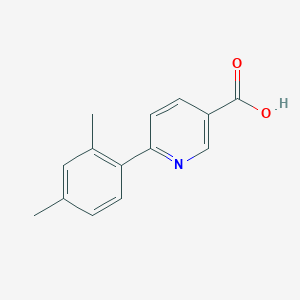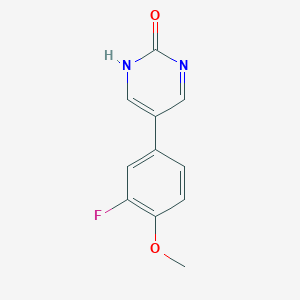
2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% (2H5BPP95) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine class of compounds, which are nitrogen-containing heterocyclic compounds that are found in many natural products. 2H5BPP95 has been used in laboratory experiments as a reagent, catalyst, and inhibitor of enzymatic reactions. In addition, it has been studied for its biochemical and physiological effects on various biological systems.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% has been used in a variety of scientific research applications, including as a reagent, catalyst, and inhibitor of enzymatic reactions. It has been used in the synthesis of other organic compounds, such as pyrimidine derivatives, and has been studied for its effects on various biological systems. It has been used as a reagent in the synthesis of antibodies and peptides, and as a catalyst in the synthesis of nucleosides and nucleotides. In addition, it has been studied for its inhibitory effects on the activity of enzymes, such as proteases, phosphatases, and kinases.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% is not fully understood. However, it is believed to interact with enzymes through a process known as covalent inhibition. In this process, 2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% binds covalently to the active site of the enzyme, blocking its activity. This binding is thought to be mediated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% has been studied for its effects on various biological systems. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Furthermore, it has been shown to affect the activity of receptors, such as those involved in the regulation of hormone levels and neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of purity. In addition, it is stable in a variety of conditions, making it suitable for use in a wide range of experiments. However, it is important to note that 2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% can be toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% in scientific research. It could be used to study the effects of inhibitors on the activity of enzymes, or to develop new inhibitors for use in drug discovery. In addition, it could be used to study the effects of inhibitors on the activity of receptors or to develop new drugs that target specific receptors. Finally, it could be used to study the effects of inhibitors on the regulation of gene expression or to develop new gene-targeting drugs.
Métodos De Síntesis
2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95% can be synthesized from the reaction of 4-t-butylphenol and pyrimidine-5-carboxylic acid. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of 80-90°C. The reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA). The reaction proceeds in two steps: first, the 4-t-butylphenol is deprotonated by the TFA, and then the pyrimidine-5-carboxylic acid is added and the reaction is allowed to proceed for several hours, resulting in the formation of 2-Hydroxy-5-(4-t-butylphenyl)pyrimidine, 95%. The product is then isolated by precipitation with a solvent, such as methanol.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12-6-4-10(5-7-12)11-8-15-13(17)16-9-11/h4-9H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSMSBZRFKCEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680845 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-T-butylphenyl)pyrimidine | |
CAS RN |
1111103-69-5 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














